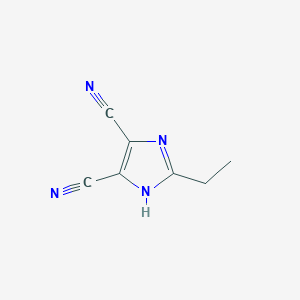

2-ethyl-1H-imidazole-4,5-dicarbonitrile

Overview

Description

2-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS 57610-38-5) is a substituted imidazole derivative featuring a nitrile group at positions 4 and 5 and an ethyl group at position 2. Its molecular formula is C₇H₆N₄, with a molecular weight of 146.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylimidazole with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Amines, alcohols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a catalyst.

Major Products Formed:

- Oxidation products include imidazole carboxylic acids or imidazole N-oxides.

- Reduction products are primarily amine derivatives.

- Substitution reactions yield various substituted imidazole compounds depending on the nucleophile used .

Scientific Research Applications

2-Ethyl-1H-imidazole-4,5-dicarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It finds applications in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-ethyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, its cyano groups can form strong interactions with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological effects .

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-ethyl-1H-imidazole-4,5-dicarbonitrile and structurally related imidazole derivatives:

Key Comparative Insights:

Thermal Stability: TCAD exhibits exceptional thermal stability (decomposition at 369–371°C) due to its conjugated azo bridge and strong hydrogen bonding with water molecules in its crystalline structure . The ethyl-substituted derivative likely has lower thermal stability than TCAD but higher than amino derivatives (e.g., 2-amino analog decomposes at 227°C ).

Energetic Properties :

- TCAD’s high enthalpy of formation (960 kJ/mol) stems from its nitrogen-rich azo structure, making it suitable for energetic materials .

- The ethyl derivative’s applications in energetics are speculative but plausible due to its nitrile groups, which can release nitrogen gas upon combustion .

Reactivity and Functionalization: Amino Group (2-Amino derivative): Enables nucleophilic reactions, such as tetrazole ring formation via [2+3] cycloaddition with azides . Bromo Group (2-Bromo derivative): Serves as a leaving group for cross-coupling reactions or further substitution . Ethyl Group: May sterically hinder reactions at position 2 but could enhance solubility in organic solvents for synthetic applications.

Structural and Electronic Effects :

Biological Activity

Overview

2-Ethyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound characterized by its imidazole ring, substituted with an ethyl group at the 2-position and cyano groups at the 4 and 5 positions. Its molecular formula is C7H6N4. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The structural features of this compound contribute significantly to its biological activity. The presence of cyano groups allows for strong interactions with biological macromolecules, while the imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its reactivity and binding capabilities with various targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of cellular processes through interaction with microbial enzymes and structural proteins.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Benchchem |

| Escherichia coli | 64 µg/mL | Benchchem |

| Candida albicans | 16 µg/mL | Benchchem |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies indicate that it can induce cytotoxic effects on various cancer cell lines. The cyano groups are thought to facilitate interactions with DNA and proteins involved in cell proliferation and survival pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | ResearchGate |

| MCF-7 (breast cancer) | 30 | ResearchGate |

| A549 (lung cancer) | 20 | ResearchGate |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The cyano groups can form stable complexes with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the compound's lipophilicity enhances its ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The findings demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of imidazole derivatives. It was found that this compound effectively inhibited cell proliferation in several cancer models. The study utilized flow cytometry to assess apoptosis induction in treated cells, revealing that the compound triggers apoptotic pathways in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-1H-imidazole-4,5-dicarbonitrile, and what purification challenges are commonly encountered?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, 4,5-dicyanoimidazole derivatives are often prepared by reacting 2,3-diaminomaleonitrile with triethyl orthoformate under acidic conditions . Substitution at the 2-position (e.g., ethyl groups) may require alkylation steps using ethyl halides or nucleophilic substitution. Purification challenges include removing unreacted nitrile precursors and byproducts, which are typically addressed via column chromatography (silica gel, eluent: acetone/hexane) or recrystallization from ethanol .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement due to its robustness in handling small-molecule crystallography . Hydrogen bonding networks (e.g., N–H···N interactions) should be analyzed using tools like Mercury or OLEX2 to validate packing arrangements .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the imidazole ring (δ ~7.5–8.5 ppm) and ethyl substituents (δ ~1.2–1.5 ppm for CH3, δ ~2.5–3.0 ppm for CH2) .

- IR Spectroscopy : Confirm nitrile groups (C≡N stretching at ~2200–2250 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺ at m/z 162.08 for C₇H₆N₄) .

Advanced Research Questions

Q. How does the 2-ethyl substituent influence binding affinity in adenosine receptor (AR) ligands, and how can this be optimized?

- Methodological Answer : The ethyl group occupies hydrophobic pockets near residues like Leu863 and Trp247 in AR subtypes. Docking studies (e.g., AutoDock Vina or Schrödinger) show that steric bulk at the 2-position enhances selectivity for A2B AR over A1/A2A subtypes . To optimize, synthesize analogs with cyclopropylmethyl or isobutyl groups and compare binding free energies (ΔG) via MM/GBSA calculations .

Q. What strategies resolve contradictions in computational docking vs. experimental binding data for this compound?

- Methodological Answer : Discrepancies often arise from flexible binding pockets or solvent effects. Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability over 100+ ns trajectories. Validate with mutagenesis studies (e.g., Ala-scanning of Phe173/Asn273 in ARs) to confirm critical interactions .

Q. How can cocrystallization improve the physicochemical properties of this compound?

- Methodological Answer : Cocrystals with methanol or hydrazine derivatives enhance solubility and thermal stability. For example, a 2:3 cocrystal with methanol showed improved melting point (ΔTm +15°C) and reduced hygroscopicity. Design cocrystals using hydrogen-bond donors (e.g., –NH₂) and analyze via PXRD and DSC .

Q. What are the limitations of current SAR studies for imidazole-4,5-dicarbonitrile derivatives in drug discovery?

- Methodological Answer : Limited data on off-target effects (e.g., CYP450 inhibition) and metabolic stability. Address this by:

Properties

IUPAC Name |

2-ethyl-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-7-10-5(3-8)6(4-9)11-7/h2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGUQPNUGTYMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413973 | |

| Record name | 2-ethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57610-38-5 | |

| Record name | 2-ethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.